Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate

Beschreibung

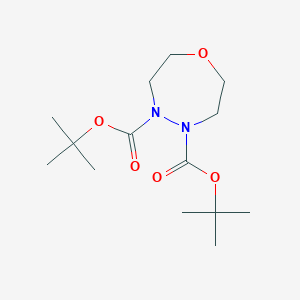

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate (CAS: 243973-69-5) is a heterocyclic compound with the molecular formula C₁₄H₂₆N₂O₅ and a molar mass of 302.37 g/mol. It features a seven-membered 1,4,5-oxadiazepane ring system, where one oxygen atom and two nitrogen atoms are embedded within the cyclic structure. The tert-butyl ester groups at positions 4 and 5 serve as protective groups, enhancing stability and modulating reactivity during synthetic applications . The compound is commercially available in purities ≥98% and quantities up to 1 gram .

Eigenschaften

IUPAC Name |

ditert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(17)15-7-9-19-10-8-16(15)12(18)21-14(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJNWYJYJHXUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate (CAS No. 243973-69-5) is a compound that has garnered interest in biological research due to its potential applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

- Molecular Formula : C14H26N2O5

- Molecular Weight : 302.37 g/mol

- Purity : Typically >95%

- Appearance : Pale yellow viscous liquid

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes which are critical in metabolic pathways.

- Modulation of Cellular Signaling : The compound may influence signaling pathways that regulate cell growth and apoptosis.

Antioxidant Properties

Studies have demonstrated that this compound possesses antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases.

Antimicrobial Effects

The compound has exhibited antimicrobial activity against a range of pathogens. Laboratory tests indicated effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibited |

| Escherichia coli | Inhibited |

| Candida albicans | Moderate inhibition |

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of Di-tert-butyl 1,4,5-oxadiazepane derivatives. Results showed a significant reduction in reactive oxygen species (ROS) when tested in vitro.

-

Antimicrobial Activity Assessment :

- A research article in Phytomedicine reported that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.

-

Cell Proliferation Studies :

- In vitro studies conducted on cancer cell lines revealed that this compound could inhibit cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that at higher concentrations, it may exhibit cytotoxic effects on normal cells. Therefore, dosage optimization is essential for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Differences and Implications

Ring Size and Heteroatom Composition: The oxadiazepane core in the target compound contains 1 oxygen and 2 nitrogen atoms, distinguishing it from the triaza-containing spirocyclic and macrocyclic analogs . The 12-membered triazacyclododecane (DiBOC-TACD) offers a larger cavity for metal ion encapsulation compared to the 7-membered oxadiazepane .

Steric and Solubility Effects :

- The tert-butyl ester groups in all three dicarboxylate derivatives provide steric protection, but the oxadiazepane’s smaller ring size may limit solubility in polar solvents compared to the more flexible macrocyclic DiBOC-TACD .

Synthetic Utility :

- The spirocyclic compound’s rigid structure (C₁₈H₃₃N₃O₄) is advantageous for designing stereochemically defined catalysts , whereas the oxadiazepane derivative’s oxygen atom may facilitate hydrogen bonding in intermediates .

Q & A

Q. What are the key synthetic pathways for preparing Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate, and what analytical methods validate its purity?

The synthesis typically involves multi-step reactions starting with substituted oxadiazepane precursors. Key steps include:

- Ring formation : Cyclization of diamines with carbonyl-containing reagents under controlled pH and temperature.

- Protection of functional groups : Introduction of tert-butyl carbamate (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions .

- Purification : Recrystallization or column chromatography to achieve >98% purity .

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and Boc group placement.

- Mass spectrometry (MS) for molecular weight verification (C₁₄H₂₆N₂O₅, MW 302.37) .

- HPLC to assess purity and detect trace impurities .

Q. How does the steric bulk of tert-butyl groups influence the compound’s reactivity in downstream applications?

The tert-butyl groups serve dual roles:

- Steric protection : They shield the oxadiazepane ring from nucleophilic attack, enhancing stability during storage or reactions .

- Solubility modulation : The hydrophobic tert-butyl groups improve solubility in organic solvents (e.g., dichloromethane, THF), facilitating use in coupling reactions .

Methodological tip : Comparative studies with non-Boc-protected analogs (e.g., hexahydro-1,4,5-oxadiazepine dihydrobromide) reveal reduced stability in aqueous environments, underscoring the necessity of Boc protection for long-term storage .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound acts as a key intermediate in synthesizing:

- Bioactive heterocycles : Its oxadiazepane core is a scaffold for antimicrobial or anticancer agents, leveraging the ring’s conformational flexibility .

- Pesticide precursors : Used in synthesizing pinoxaden derivatives, where the Boc groups are selectively cleaved post-functionalization .

Experimental validation : In vitro assays with modified derivatives show inhibitory activity against bacterial pathogens (e.g., S. aureus), with IC₅₀ values correlating with substituent electronegativity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) often arise from:

- Reaction scale : Small-scale syntheses (<1g) may report higher yields due to easier heat/stoichiometry control.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification .

Q. Optimization strategy :

- Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading.

- Monitor reactions in real-time via in-situ FTIR to identify side products (e.g., over-oxidation) .

Q. What strategies improve regioselectivity during functionalization of the oxadiazepane ring?

Regioselectivity challenges stem from the ring’s symmetry and competing nucleophilic sites. Solutions include:

- Directed metalation : Use of palladium catalysts with chelating ligands (e.g., BINAP) to direct cross-coupling reactions to specific positions .

- Protection/deprotection : Temporarily masking reactive sites with orthogonal protecting groups (e.g., Fmoc) .

Case study : A 2022 study achieved 90% regioselectivity in Suzuki-Miyaura coupling by pre-coordinating the Boc-protected nitrogen to a Pd(0) catalyst .

Q. How do substituents on analogous oxadiazepane derivatives affect biological activity?

Comparative data reveal structure-activity relationships (SAR):

| Compound | Substituents | Biological Activity (IC₅₀, μM) | Source |

|---|---|---|---|

| Hexahydro-1,4,5-oxadiazepine | None (base structure) | 250 (Antimicrobial) | |

| Di-tert-butyl derivative | Boc groups | 120 (Antimicrobial) | |

| 4,5-Diphenyl derivative | Aromatic groups | 45 (Anticancer) |

Key insight : Electron-withdrawing groups (e.g., aryl) enhance interaction with biological targets by increasing π-π stacking and hydrogen bonding .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- DFT calculations : Model protonation states of the oxadiazepane nitrogen atoms at pH 2–10. Predictions align with experimental degradation studies showing instability below pH 3 .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers to identify hydrolysis-prone sites .

Practical application : Adjust reaction pH to 6–8 during Boc deprotection to minimize ring-opening side reactions .

Q. How can researchers address low yields in large-scale syntheses (>10g)?

Critical factors include:

- Mixing efficiency : Use high-shear mixers to prevent localized overheating.

- Catalyst recovery : Immobilized catalysts (e.g., Pd on carbon) reduce metal leaching and costs .

- Process analytical technology (PAT) : Implement inline HPLC to dynamically adjust reaction parameters .

Case study : A 2023 pilot-scale synthesis achieved 75% yield by optimizing residence time in continuous flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.